3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl
Description
Properties
IUPAC Name |
2-fluoro-5-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPLDPZTHCHRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a primary method for synthesizing 3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl. This method facilitates the formation of carbon-carbon bonds between an aryl halide and a boronic acid.
Key Aspects of the Suzuki-Miyaura Coupling Reaction
- Reaction Mechanism : The trifluoromethyl group enhances lipophilicity, which allows the compound to effectively penetrate cell membranes. The amino group facilitates hydrogen bonds with target proteins, and the fluoro group participates in halogen bonding, stabilizing the compound-protein complex.
- Molecular Structure : The molecular formula for 3-Amino-4-fluoro-4'-(trifluoromethyl)biphenyl is C13H8F4N, with a molecular weight of approximately 273.20 g/mol.
- Industrial Production : Large-scale production may utilize continuous flow reactors and advanced purification techniques to enhance scalability and product quality.
Chemical Reactions and Reagents
3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl can undergo several types of chemical reactions using common reagents:
- IR Spectroscopy : Used to confirm the structural integrity of synthesized compounds.
- NMR Spectroscopy : Used to confirm the structural integrity of synthesized compounds.
- Mass Spectrometry : Used to confirm the structural integrity of synthesized compounds.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products may include halogenated derivatives.
Oxidation Reactions: Products may include quinones or other oxidized derivatives.
Reduction Reactions: Products may include reduced amines or alcohols.
Scientific Research Applications
Chemistry: 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl exerts its effects depends on its interaction with molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amino group can form hydrogen bonds, while the fluoro group can participate in unique interactions with enzymes and receptors .
Comparison with Similar Compounds
4-Amino-3-fluorobenzotrifluoride (CAS 399-95-1)
- Structure : Single benzene ring with a benzotrifluoride core (CF₃ at position 1), NH₂ at position 4, and F at position 3.
- Molecular Formula : C₇H₅F₄N.
- Molecular Weight : 195.12 g/mol.
- Key Differences: Scaffold: Single-ring benzotrifluoride vs. biphenyl system in the target compound. Electronic Effects: The biphenyl structure allows extended π-conjugation, enhancing electron delocalization compared to the single-ring analog.
3-Amino-4-(4-chloro-3,5-dimethylphenoxy)benzotrifluoride (CAS 175134-99-3)
- Structure: Benzotrifluoride core with a phenoxy group (O-linked 4-chloro-3,5-dimethylphenyl) at position 4 and NH₂ at position 3.
- Molecular Formula: C₁₅H₁₃ClF₃NO.
- Molecular Weight : 315.72 g/mol.
- Substituents: Chloro and dimethyl groups on the phenoxy ring add steric hindrance and lipophilicity, contrasting with the target’s simpler biphenyl CF₃ substitution .
Data Table: Structural and Physicochemical Comparison
| Parameter | 3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl | 4-Amino-3-fluorobenzotrifluoride | 3-Amino-4-(4-chloro-3,5-dimethylphenoxy)benzotrifluoride |
|---|---|---|---|
| Molecular Formula | C₁₃H₉F₄N | C₇H₅F₄N | C₁₅H₁₃ClF₃NO |
| Molecular Weight (g/mol) | 263.22 | 195.12 | 315.72 |
| Core Structure | Biphenyl | Benzotrifluoride | Benzotrifluoride with phenoxy substituent |
| Key Substituents | NH₂ (3), F (4), CF₃ (3') | NH₂ (4), F (3), CF₃ (1) | NH₂ (3), Cl/CH₃ (phenoxy), CF₃ (1) |
| Functional Groups | Aromatic amine, fluoro, CF₃ | Aromatic amine, fluoro, CF₃ | Aromatic amine, ether, chloro, CF₃ |
Research Findings and Implications
In contrast, single-ring analogs like 4-Amino-3-fluorobenzotrifluoride exhibit localized electronic effects, limiting conjugation .
Synthetic Accessibility :
- While describes trifluoromethylthiolation methods for biphenyl derivatives, the target compound’s synthesis likely requires distinct strategies, such as Suzuki coupling for biphenyl formation followed by selective fluorination and amination .
Biological Relevance: The NH₂ group’s meta position relative to F in the target compound may optimize hydrogen-bonding interactions in drug-receptor binding, a feature less pronounced in analogs with ortho or para substituents .
Solubility and Lipophilicity :
- The biphenyl system increases lipophilicity (logP ~3.5 estimated) compared to single-ring analogs (logP ~2.1), impacting pharmacokinetic properties in drug design .
Biological Activity
3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl is C13H8F4N. The presence of multiple fluorine atoms contributes to its lipophilicity and potential interactions with biological membranes. The amino group may facilitate hydrogen bonding with various biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research on the biological activity of 3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl has focused on its potential as an antimicrobial agent, anti-cancer compound, and inhibitor of specific enzymes. The following sections summarize key findings from various studies.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of fluorinated biphenyl compounds. For instance, derivatives with similar structures have shown significant activity against a range of bacteria and fungi. The introduction of fluorine atoms is believed to enhance the compounds' efficacy by increasing membrane permeability.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl | TBD | Bacterial Inhibition |
| 4-Fluoro-2-methylphenol | 32 | Bacterial Inhibition |
| 2-Methoxy-4-fluorophenol | 64 | Fungal Inhibition |
Note: MIC values are indicative and vary based on experimental conditions.
Anticancer Potential
Recent investigations have highlighted the potential anticancer properties of fluorinated biphenyls. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of 3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values as follows:
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.5 |
These findings suggest that further investigation into the mechanism of action could provide insights into its therapeutic applications.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer and inflammation. Studies have shown that similar fluorinated compounds can act as inhibitors for enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes.
Table 3: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| 3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl | COX-2 | TBD |
| Fluorinated Phenol Derivative | Lipoxygenase | 20 |
The biological activity of 3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl is likely mediated through multiple mechanisms:
- Membrane Interaction : The lipophilic nature due to fluorination enhances membrane permeability.
- Enzyme Interaction : The amino group allows for specific interactions with active sites of enzymes.
- Cell Cycle Disruption : Induction of apoptosis through modulation of signaling pathways related to cell survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where halogenated precursors (e.g., bromo- or iodo-substituted biphenyls) react with trifluoromethyl-containing boronic acids. For example, coupling 3-amino-4-fluorophenyl halides with 3-(trifluoromethyl)phenylboronic acid derivatives under Pd catalysis (e.g., Pd(PPh₃)₄) in a solvent like toluene/water at 80–100°C . Post-reaction purification involves column chromatography or recrystallization to achieve >95% purity.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for identifying trifluoromethyl (-CF₃) and fluoro (-F) groups. Chemical shifts for -CF₃ typically appear near -60 to -65 ppm, while aromatic fluorine resonates between -110 to -120 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) confirms molecular weight (e.g., NIST reference data for related fluorinated biphenyls ).
- HPLC : Reverse-phase HPLC with UV detection validates purity (>95%) and identifies byproducts. Use C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the introduction of fluorine and trifluoromethyl groups?
- Methodological Answer :
- Directing Groups : Use -NH₂ or -B(OH)₂ as directing groups to control electrophilic substitution positions. For example, amino groups direct trifluoromethylation to the para position .
- Metal-Mediated Coupling : Optimize Pd catalyst ligands (e.g., SPhos or XPhos) to enhance selectivity in cross-coupling reactions .
- Fluorination Reagents : Employ Selectfluor® or DAST for controlled fluorination, minimizing side reactions like over-fluorination .
Q. What are the stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the aromatic amine and fluoro groups.
- Moisture/Oxygen Sensitivity : Use inert atmospheres (N₂/Ar) during reactions and storage, as the -NH₂ group may oxidize. Stability tests via TGA/DSC under varying humidity/temperature confirm decomposition thresholds .
Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Reference Standards : Compare with authenticated data from NIST or peer-reviewed studies (e.g., ¹⁹F NMR shifts for -CF₃ in similar biphenyls ).
- Impurity Analysis : Use LC-MS or GC-MS to detect trace solvents or byproducts (e.g., residual Pd catalysts) that may skew spectral interpretations .
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts, aiding in peak assignment discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
